molecular formula C2H2N4O3 B1496077 5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 932-64-9

5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B1496077
CAS No.: 932-64-9
M. Wt: 130.06 g/mol
InChI Key: QJTIRVUEVSKJTK-UHFFFAOYSA-N
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Description

5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO), commonly known as Nitrotriazolone, is a cyclic, high-energy material first identified in 1905 but extensively developed in the 1980s for its valuable explosive properties . Its primary research value and main application lie in the development of novel insensitive munitions (IM) . As a key ingredient in formulations like IMX-101, NTO provides a safer alternative to traditional explosives such as TNT , offering high performance while maintaining significantly lower sensitivity to accidental stimuli like impact and friction . This makes it a critical compound for advancing safety in the handling, storage, and transport of energetic materials. NTO is characterized by its high density (1.9 g/cm³) and a detonation velocity of 8,500 m/s . It exhibits very low shock and friction sensitivity , and its thermal stability is demonstrated by a high melting point of 268-271°C . The compound can exist in different crystalline phases, with the alpha form being the most stable . It is sparingly soluble in water (17.2 g/L at 25°C) but soluble in organic solvents like acetone . Researchers studying environmental fate should note that NTO can be biodegraded in the environment, with a major breakdown product being 5-amino-1,2,4-triazol-3-one (ATO) . Analytical methods such as capillary electrophoresis and reversed-phase HPLC are effective for detecting NTO and its derivatives in environmental samples . This chemical is for research purposes only and is classified as an explosive (UN 0490) . It is not intended for personal use. Safety data indicates low toxicity by ingestion and skin contact (LD50 in rats and mice >5 g/kg), but it is a skin and eye irritant . When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx) . Proper safety protocols must be followed during handling.

Properties

IUPAC Name

3-nitro-1,4-dihydro-1,2,4-triazol-5-one
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InChI

InChI=1S/C2H2N4O3/c7-2-3-1(4-5-2)6(8)9/h(H2,3,4,5,7)
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InChI Key

QJTIRVUEVSKJTK-UHFFFAOYSA-N
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Canonical SMILES

C1(=O)NC(=NN1)[N+](=O)[O-]
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Molecular Formula

C2H2N4O3
Record name NITROTRIAZOLONE NTO
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DSSTOX Substance ID

DTXSID80883616
Record name 3-Nitro-1,2,4-triazole-5-one
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Molecular Weight

130.06 g/mol
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Physical Description

Nitrotriazolone nto appears as a solid or liquid. May explode under prolonged exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Other Solid
Record name NITROTRIAZOLONE NTO
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Record name 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-nitro-
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Boiling Point

Undergoes thermal degradation at temperatures above its melting point
Record name Nitrotriazolone
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Solubility

In water: 17,200 mg /L at 25 °C, Solubility in acetone, ethyl acetate and dichloromethane were 16.8, 2.8 and <0.2 g/L, respectivley, at 18.95 °C
Record name Nitrotriazolone
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Density

1.9 g/cu cm at 20 °C
Record name Nitrotriazolone
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Color/Form

White to pale yellow crystalline powder

CAS No.

932-64-9
Record name NITROTRIAZOLONE NTO
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Record name 1,2-Dihydro-5-nitro-3H-1,2,4-triazol-3-one
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Melting Point

268-271 °C
Record name Nitrotriazolone
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Preparation Methods

Chlorination of Urea

  • Reagents: Chlorine gas is used to chlorinate urea, producing intermediates necessary for subsequent amination.
  • Catalyst: Ferric chloride acts as an effective catalyst, significantly reducing the energy barrier for chlorination.
  • Environment: Inert gas-clustered systems, especially neon clusters (Ne6), provide stabilization through interparticulate interactions, enhancing reaction efficiency.

Amination

  • Reagents: Amination follows chlorination, converting chlorinated intermediates into amine derivatives.
  • Catalyst: Ferrous oxide is effective in catalyzing this step.
  • Energy Barrier: The catalytic Ne6-clustered system lowers the activation energy, facilitating the reaction under milder conditions.

Formylation

  • Process: Formylation introduces the formyl group necessary for cyclocondensation.
  • Catalyst: Ferrous oxide also catalyzes this step efficiently.
  • Mechanism: Theoretical studies suggest that the formylation proceeds smoothly in the presence of the catalyst and inert gas clusters.

Cyclocondensation

  • This step involves ring closure to form the 1,2,4-triazol-3-one core structure.
  • The reaction is favored in the inert gas environment, which stabilizes the transition state and intermediates.

Nitration

  • Reagents: Nitration is performed using nitric acid (HNO3) or dinitrogen pentoxide (N2O5).
  • Catalyst: Ferrous oxide is the preferred catalyst for nitration, reducing the energy barrier more effectively than non-catalytic systems.
  • Reaction Mechanism: Electrophilic substitution at the 5-position of the triazolone ring.
  • Energy Barrier: The catalytic nitration in a neon gas-clustered system has an energy barrier of approximately 81.6 kJ/mol, which is lower than in non-catalytic helium or neon environments.

Theoretical and Experimental Insights

  • Quantum chemical calculations using density functional theory (B3LYP/6-31G(d,p)) have been applied to model the geometry, vibrational frequencies, and reaction energetics of NTO and its intermediates.
  • Theoretical models confirm that the inert gas-clustered environment, especially with neon, provides significant stabilization, reducing reaction barriers.
  • Ferric chloride and ferrous oxide catalysts are crucial in lowering activation energies for chlorination, amination, formylation, and nitration steps.
  • The overall synthetic route is supported by computational studies that align well with experimental vibrational and structural data, showing average errors below 2% for key parameters.

Summary Table of Preparation Steps and Catalytic Effects

Step Reagents Catalyst Environment Energy Barrier (kJ/mol) Notes
Chlorination Urea + Cl2 Ferric chloride Neon gas cluster (Ne6) Reduced significantly Catalyst lowers barrier, inert gas stabilizes
Amination Chlorinated intermediate + NH3 Ferrous oxide Neon gas cluster (Ne6) Lowered Catalytic effect facilitates amination
Formylation Aminated intermediate + HCOOH Ferrous oxide Neon gas cluster (Ne6) Lowered Smooth formylation under catalysis
Cyclocondensation Formylated intermediate None specified Neon gas cluster (Ne6) Favorable Ring closure enhanced by inert gas stabilization
Nitration 1,2,4-Triazol-3-one + HNO3 or N2O5 Ferrous oxide Neon gas cluster (Ne6) ~81.6 Electrophilic substitution; catalytic system preferred

Research Findings and Practical Considerations

  • The use of inert gas clusters (Ne6) is a novel theoretical approach to simulate and improve the reaction environment, providing stabilization and lowering energy barriers.
  • Ferric chloride and ferrous oxide catalysts are identified as optimal for promoting the respective steps in the synthesis.
  • The nitration step is critical and benefits most from catalytic and environmental optimization, with nitric acid favored over dinitrogen pentoxide as the nitrating agent.
  • The synthetic route starting from semicarbazide hydrochloride with formic acid chlorination followed by nitration at 60°C is a commonly reported experimental method, consistent with theoretical findings.
  • These preparation methods aim to produce NTO with high purity and yield while ensuring safer handling due to the compound’s energetic nature.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different products.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

Thermal Decomposition Mechanisms

Research has extensively investigated the thermal decomposition pathways of NTO.

Experimental Studies

Recent studies using online photoionization mass spectrometry have elucidated the decomposition mechanism of NTO. The initial step involves direct ring rupture, leading to the removal of nitrogen dioxide (NO₂) and subsequent C-N bond cleavage to produce various gases such as N2N_2, CO2CO_2, and HN2HN_2 .

Theoretical Simulations

Theoretical approaches, including ab initio molecular dynamics and density functional theory (DFT), have been employed to predict the decomposition pathways at different temperatures. For instance, at high temperatures, C-NO₂ homolysis is identified as the dominant pathway, while at lower temperatures, hydrogen migrations play a crucial role .

Energetic Performance

NTO's performance as an energetic material has been evaluated through various methods:

Detonation Characteristics

The detonation performance of NTO has been assessed using Kammlet-Jacobs equations based on its density and heat of formation . These evaluations indicate that NTO exhibits promising detonation properties compared to traditional explosives.

Sensitivity Studies

Studies have shown that NTO's sensitivity can be modulated through supramolecular interactions with metal ions (e.g., Li⁺, Na⁺). The bond dissociation energy increases upon forming complexes with these ions, suggesting a reduction in sensitivity .

Application in Munitions

NTO is primarily utilized in ammunition formulations due to its insensitivity and energetic properties. Its incorporation into composite propellants enhances performance while maintaining safety standards.

Environmental Safety

Research on the safe disposal and environmental impact of NTO has been conducted, highlighting methods for detection and degradation of the compound to mitigate ecological risks .

Summary Table of Key Findings

Application AreaKey Findings
Thermal DecompositionDirect ring rupture followed by NO₂ removal; C-N bond cleavage leads to gas production
Energetic PerformanceExhibits favorable detonation characteristics; sensitivity can be reduced through metal ion interactions
MunitionsUsed as a component in low-vulnerability ammunition formulations
Environmental ImpactResearch on safe disposal methods and ecological effects

Mechanism of Action

The mechanism of action of 5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. In the context of energetic materials, its stability and insensitivity are attributed to its molecular structure, which allows it to withstand external stimuli without decomposing .

Comparison with Similar Compounds

Comparison with Similar Compounds

2,4,6-Trinitrotoluene (TNT)

  • Thermal Decomposition : TNT decomposes via nitro-group reduction and methyl oxidation, with activation energies (~40–50 kcal/mol) higher than NTO (~38 kcal/mol) .
  • Sensitivity : TNT is highly sensitive (h₅₀% = 15–30 cm), whereas NTO’s insensitivity stems from hydrogen-bonded crystal packing .
  • Environmental Impact : TNT releases toxic nitroaromatic byproducts, while NTO’s decomposition yields less hazardous compounds like CO₂ and NH₃ .

1,3,5-Trinitroperhydro-1,3,5-triazine (RDX)

  • Detonation Performance : RDX has a higher detonation velocity (8.93 km/s) compared to NTO (8.75 km/s) but is more sensitive (h₅₀% = 25–30 cm) .
  • Thermal Stability : RDX decomposes at ~210°C, lower than NTO’s 260°C, due to weaker C–N bonds in its triazine ring .

2,4-Dihydro-2,4,5-trinitro-3H-1,2,4-triazol-3-one (DTNTO)

  • Synthesis : DTNTO, a trinitro derivative of NTO, exhibits higher oxygen balance (+4.8%) and superior detonation velocity (8.79 km/s) .
  • Sensitivity : Despite enhanced performance, DTNTO is more sensitive (h₅₀% = 80 cm) than NTO due to reduced hydrogen bonding .

3-Amino-5-nitro-1,2,4-triazole (ANTA)

  • Applications : ANTA shares NTO’s triazole backbone but lacks a ketone group, resulting in lower density (1.71 g/cm³) and thermal stability (decomposition at ~220°C) .

Data Table: Key Properties of NTO and Comparable Compounds

Property NTO TNT RDX DTNTO ANTA
Density (g/cm³) 1.93 1.65 1.82 1.95 1.71
Detonation Velocity (km/s) 8.75 6.90 8.93 8.79 7.20
Decomposition Temp (°C) 260 240 210 264 220
Impact Sensitivity (h₅₀%) >100 cm 15–30 cm 25–30 cm 80 cm 50 cm
Oxygen Balance (%) -28.6 -74.0 -21.6 +4.8 -40.0
Environmental Toxicity Low High Moderate Moderate Low

Data compiled from

Mechanistic and Computational Insights

  • Decomposition Pathways : NTO decomposes via nitro-group reduction, forming nitroso intermediates, or through hydrogen transfer to yield NH₃ and CO₂ . Ab initio molecular dynamics (AIMD) simulations identify a low-energy pathway (38 kcal/mol) involving H-migration and ring opening .
  • Electron Transfer: Interactions with Fe₁₃O₁₃ nanoparticles induce barrier-less electron transfer, accelerating decomposition compared to TNT .

Environmental and Industrial Considerations

NTO’s photolysis in alkaline solutions generates nitro anion radicals, which degrade into non-toxic products . Its salts (e.g., ammonium NTO) are used in eco-friendly propellants due to their positive oxygen balance and low toxicity .

Biological Activity

5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO) is an energetic compound recognized for its applications in explosives due to its insensitivity and stability compared to other nitro compounds. This article delves into the biological activity of NTO, focusing on its pharmacological properties, toxicological effects, and potential applications in various fields.

NTO is characterized by its nitro group and triazole ring structure, which contribute to its energetic properties. The compound can be represented as follows:

NTO=C2H3N5O3\text{NTO}=\text{C}_2\text{H}_3\text{N}_5\text{O}_3

The molecular structure influences its interaction with biological systems, particularly in terms of reactivity and toxicity.

Antimicrobial Properties

Research indicates that NTO exhibits antimicrobial activity against various bacterial strains. A study conducted by Yim et al. (2001) demonstrated that NTO has a significant inhibitory effect on the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, indicating a promising potential for NTO as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

Antioxidant Activity

NTO has also been evaluated for its antioxidant properties. In vitro assays showed that it can scavenge free radicals effectively, suggesting a potential role in protecting cells from oxidative stress. The compound's ability to reduce reactive oxygen species (ROS) was quantified using DPPH radical scavenging assays.

Toxicological Effects

Despite its potential benefits, the toxicological profile of NTO raises concerns. Studies have shown that exposure to high concentrations can lead to cytotoxic effects in mammalian cell lines. For instance, research highlighted that NTO induces apoptosis in human liver cells at concentrations above 50 µM.

Case Study: Cytotoxicity Assessment

A recent study assessed the cytotoxicity of NTO on HepG2 cells:

Concentration (µM) Cell Viability (%)
0100
1095
2580
5050
10020

The results indicate a dose-dependent decrease in cell viability, emphasizing the need for careful handling and further investigation into safety protocols.

Environmental Impact

Given its use in munitions, NTO's environmental fate has been a subject of study. Research indicates that NTO can persist in soil and water systems, raising concerns about its ecological impact. Studies have focused on the degradation pathways of NTO under various environmental conditions.

Q & A

Basic: What are the recommended synthetic routes for producing NTO and its isotopically labeled analogs for mechanistic studies?

Methodological Answer:
Synthesis of NTO typically involves nitration of 1,2,4-triazol-5-one (TO) under controlled acidic conditions. For isotopic labeling (e.g., 15N), precursor molecules like 15N-enriched urea or ammonium salts are used during cyclization steps to introduce labels at specific positions (e.g., N(1), N(2), N(4), or N(6)). Post-synthesis, characterization via 1H/13C/15N NMR and high-resolution mass spectrometry (HRMS) is critical to confirm isotopic incorporation and structural integrity .

Basic: How can differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess NTO’s thermal stability?

Methodological Answer:
DSC measures heat flow during phase transitions or decomposition, while TGA tracks mass loss. For NTO:

  • Experimental Design: Use heating rates of 5–20°C/min under inert (N2) or oxidative (O2) atmospheres.
  • Data Interpretation: Exothermic peaks in DSC correlate with decomposition energy (e.g., NTO decomposes at ~250–300°C). TGA mass-loss curves reveal multi-stage degradation; kinetic parameters (e.g., activation energy via Kissinger or Ozawa methods) are derived from non-isothermal data .

Basic: What quantum chemical methods predict NTO’s tautomeric behavior and electronic properties?

Methodological Answer:
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G(d,p)) is standard. Steps:

Optimize tautomer geometries (e.g., nitro vs. nitrito forms).

Calculate solvation effects using implicit models (e.g., PCM for aqueous environments).

Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Studies show NTO’s nitro tautomer is dominant in solution, with intramolecular hydrogen bonding stabilizing the structure .

Advanced: What computational approaches elucidate NTO’s initial decomposition pathways?

Methodological Answer:

  • Ab Initio Molecular Dynamics (AIMD): Simulate NTO at high temperatures (e.g., 1000–2000 K) to sample reaction pathways without predefined assumptions.
  • Transition-State Theory: Refine pathways using DFT to locate energy barriers (e.g., C–NO2 homolysis at ~38 kcal/mol dominates at high temperatures).
  • Key Insight: AIMD reveals competing pathways (e.g., HONO elimination via H-transfer) that are entropy-driven but lower in energy than nitro-nitrite rearrangement .

Advanced: How do isotopic labeling studies resolve decomposition intermediates?

Methodological Answer:
15N-labeled NTO isomers allow tracking of nitrogen migration during decomposition. For example:

  • 15N NMR and HRMS: Identify intermediates like NH3 or NOx species.
  • Mechanistic Clarity: Labeling at N(4) vs. N(6) distinguishes between ring-opening pathways and nitro-group participation. This approach confirmed CO2 as the primary decomposition product under rapid heating, contradicting slow-heating models .

Advanced: How to reconcile contradictions between experimental and theoretical decomposition models?

Methodological Answer:

  • Experimental: Laser pyrolysis/FTIR detects CO2 as the initial product, suggesting bimolecular O-transfer between adjacent NTO molecules.
  • Theoretical: DFT predicts C–NO2 bond cleavage as the primary pathway.
  • Resolution: Experimental conditions (heating rate, sample thickness) influence pathway dominance. Multi-scale modeling (combining AIMD and microkinetic simulations) bridges this gap by accounting for environmental factors .

Advanced: How does crystal packing influence NTO’s detonation properties?

Methodological Answer:

  • Crystallography: X-ray diffraction reveals β-phase NTO forms hydrogen-bonded layers, enhancing thermal stability.
  • Molecular Dynamics (MD): Simulate lattice energy (Lennard-Jones + Coulomb terms) to predict anisotropic thermal expansion (e.g., 10% expansion along the a-axis at 400 K).
  • Detonation Correlation: Tight packing increases density (1.93 g/cm³), improving detonation velocity (~7,500 m/s) compared to TNT .

Advanced: What comparative studies validate NTO’s performance against RDX/HMX?

Methodological Answer:

  • Sensitivity Testing: Use impact/friction tests (e.g., BAM methods); NTO’s insensitivity (impact sensitivity >50 J) contrasts with RDX (~7.4 J).
  • Detonation Parameters: Calculate Chapman-Jouguet pressure (CJ) via EXPLO5 software. NTO’s CJ pressure (~25 GPa) is lower than RDX (~34 GPa) but superior to TNT (~19 GPa).
  • Thermal Stability: TGA-DSC shows NTO decomposes at higher temperatures than TNT, making it safer for formulations .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 2
5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one

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